molecular formula C25H26ClN3O6S2 B3673716 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide

4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide

Cat. No.: B3673716
M. Wt: 564.1 g/mol
InChI Key: ACOMSGNEHWZQTM-UHFFFAOYSA-N
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Description

The compound “4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide” is a complex organic molecule. It contains several functional groups, including a benzamide group, a sulfonyl group, and a morpholinyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several different functional groups present. These include a benzamide group, a sulfonyl group, and a morpholinyl group . The presence of these groups would likely confer specific chemical properties to the compound, such as reactivity, polarity, and potential biological activity.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific structure and the functional groups present. For example, the presence of the sulfonyl and amide groups could confer polarity to the molecule, affecting its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound is not known, as it is a novel or less-studied substance. If it has biological activity, it could potentially interact with a variety of biological targets, depending on the specific structure and properties of the compound .

Future Directions

The study and application of this compound could be a potential area for future research, particularly if it exhibits interesting chemical or biological properties. This could include further studies into its synthesis, reactivity, and potential uses .

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(4-morpholin-4-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O6S2/c1-36(31,32)29(18-19-2-6-21(26)7-3-19)23-10-4-20(5-11-23)25(30)27-22-8-12-24(13-9-22)37(33,34)28-14-16-35-17-15-28/h2-13H,14-18H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOMSGNEHWZQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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